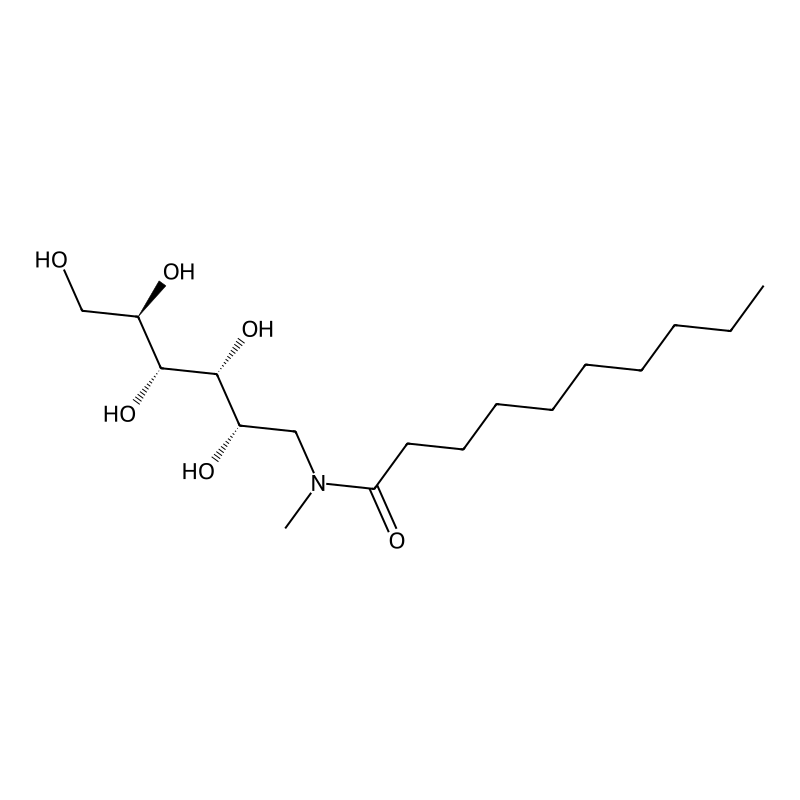

N-Oxodecyl meglumine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

MEGA-10 Properties and Characteristics

MEGA-10 is a non-ionic detergent frequently used in biochemical research for solubilizing membrane proteins [1]. Its key properties are summarized in the table below.

| Property | Value / Description |

|---|---|

| IUPAC Name | N-Decanoyl-N-methylglucamine [1] |

| Molecular Formula | C₁₇H₃₅NO₆ [1] [2] |

| Molecular Weight | 349.47 g/mol [1] [2] |

| Critical Micelle Concentration (CMC) | 6-7 mM [1] |

| Type | Non-ionic [1] |

| Solubility | Water soluble [1] |

| Primary Applications | Solubilization of biological membranes; easily removed by dialysis [1] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year [2] |

A Practical Workflow for Using MEGA-10

Since detailed protocols were not available in the search results, the following diagram outlines a general experimental workflow for solubilizing membrane proteins with MEGA-10, based on its standard use.

Key Experimental Considerations:

- Solution Preparation: First prepare a stock solution. MEGA-10 has a reported solubility of 0.30% in H₂O at 0-5°C [2].

- Working Concentration: Use MEGA-10 at a concentration well above its Critical Micelle Concentration (CMC) of 6-7 mM to ensure efficient micelle formation for solubilization [1].

- Detergent Removal: After solubilization, MEGA-10 can be easily removed from the protein solution by dialysis against a detergent-free buffer [1].

Sourcing and Safety

MEGA-10 is available from biochemical suppliers for research purposes [2]. It is intended for research use only and is not for human consumption [2]. Standard laboratory safety practices should be followed.

References

Core Chemical and Physical Properties

Table 1: Fundamental Properties of N-Decanoyl-N-methylglucamine (MEGA-10)

| Property | Details |

|---|---|

| CAS Number | 85261-20-7 [1] [2] [3] |

| IUPAC Name | N-Methyl-N-(2,3,4,5,6-pentahydroxyhexyl)decanamide [4] |

| Common Names | MEGA-10, N-Decanoyl-N-methyl-D-glucamine [1] [2] |

| Molecular Formula | C₁₇H₃₅NO₆ [1] [2] |

| Molecular Weight | 349.5 g/mol [1] |

| Physical Form | White to off-white solid powder [2] [3] |

| Critical Micelle Concentration (CMC) | 6-7 mM (at 20-25°C) [2] |

| Purity Grades | Available as ≥98% and ≥99% purity for research [2] [5] [6] |

Mechanism of Action as a Detergent

N-Decanoyl-N-methylglucamine is an amphiphilic molecule featuring a hydrophobic decanoyl tail and a hydrophilic, polyhydroxylated glucamine headgroup [1]. Its effectiveness stems from this structure:

- Micelle Formation: In aqueous solutions above its CMC, molecules assemble into micelles. The hydrophobic tails cluster inward, shielding themselves from water, while the hydrophilic heads face outward [1].

- Membrane Solubilization: MEGA-10 disrupts lipid-lipid and lipid-protein interactions within membranes. Its monomers integrate into the lipid bilayer, and as micelles, they break off membrane fragments, effectively solubilizing lipids and integral membrane proteins into mixed micelles [1] [5].

The following diagram illustrates this membrane solubilization process:

Diagram: MEGA-10 solubilizes membranes by inserting monomers, disrupting the bilayer, and forming mixed micelles with lipids and proteins.

Key Research Applications and Protocols

MEGA-10's mild, non-denaturing properties make it suitable for diverse experimental applications.

Table 2: Primary Research Applications of MEGA-10

| Application Area | Specific Use | Rationale & Benefit |

|---|---|---|

| Membrane Protein Studies | Extraction and purification of integral membrane proteins from cellular membranes [1] [2]. | Solubilizes proteins while preserving native structure and function; maintains protein activity. |

| Lipidomics Research | Solubilization of lipids for analysis [1]. | Effectively disperses and solubilizes diverse lipid species for downstream analytical techniques. |

| Liposome and Vesicle Technology | Stabilizing lipid vesicles for biophysical assays; incorporation of amphiphilic complexes into liposomal bilayers [1] [7]. | Provides stability for vesicles; enables functionalization, e.g., with MRI contrast agents. |

| MRI Contrast Agent Development | Forming liposomal carriers for gadolinium(III)-based contrast agents [7]. | Serves as an amphiphilic ligand for Gd(III), creating complexes with high relaxivity for enhanced imaging. |

Detailed Experimental Protocol: Extraction of Membrane Proteins

This is a generalized protocol based on standard methods for using detergents like MEGA-10 [1] [2].

Step 1: Cell Membrane Preparation

- Homogenize cells or tissue in an appropriate isotonic buffer (e.g., 20 mM Tris-HCl, 250 mM sucrose, pH 7.4).

- Isolate the membrane fraction using differential centrifugation.

Step 2: Solubilization

- Resuspend the pelleted membranes in a solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0) containing 1-2% (w/v) MEGA-10.

- The optimal detergent-to-protein ratio should be determined empirically (e.g., testing from 1:1 to 10:1).

- Gently agitate the mixture for 2-4 hours at 4°C to keep proteins cool and stable.

Step 3: Clarification

- Centrifuge the solubilized mixture at high speed (e.g., 100,000 × g) for 30-60 minutes at 4°C.

- Collect the supernatant, which contains the solubilized membrane proteins in complex with MEGA-10 micelles.

Step 4: Downstream Processing

- The clarified supernatant can be applied to chromatography columns for protein purification. Note that the presence of MEGA-10 is required in all subsequent buffers to prevent protein aggregation.

Practical Considerations for Use

- Solution Preparation: MEGA-10 has high water solubility (≥10 mg/mL at 20°C) [3]. Solutions can be prepared by direct dissolution in aqueous buffer with gentle stirring or warming if needed.

- Storage: The solid powder should be stored at 2-8°C [2]. Stock solutions are stable for short periods under refrigeration but for long-term use, consider sterile filtering and freezing aliquots at -20°C.

- Removal and Dialysis: MEGA-10 is dialyzable due to its high CMC [2]. It can be effectively removed from protein samples using standard dialysis techniques against detergent-free buffers.

References

- 1. - N - Decanoyl - N | CAS 85261-20-7 | SCBT - Santa... methylglucamine [scbt.com]

- 2. - N - Decanoyl - N = 98 GC 85261-20-7 methylglucamine [sigmaaldrich.com]

- 3. MEGA-10 CAS#: 85261-20-7 [chemicalbook.com]

- 4. - N - Decanoyl - N | C17H35NO6 | CID... - PubChem methylglucamine [pubchem.ncbi.nlm.nih.gov]

- 5. N-Decanoyl-N-methylglucamine Market Outlook [linkedin.com]

- 6. N Decanoyl N methylglucamine Market [24chemicalresearch.com]

- 7. Gadolinium(III) Complexes with N -Alkyl- N - methylglucamine ... [pmc.ncbi.nlm.nih.gov]

MEGA-10: A Technical Profile

MEGA-10, known chemically as N-Decanoyl-N-methylglucamine, is a non-ionic detergent widely used in life science research, primarily for the solubilization and study of membrane proteins [1] [2] [3]. Its structure features a hydrophobic alkyl chain and a hydrophilic glucamine headgroup, making it effective for breaking lipid bilayers without denaturing proteins.

The table below summarizes its key chemical and physical properties:

| Property | Specification |

|---|---|

| Molecular Formula | C₁₇H₃₅NO₆ [4] [5] [2] |

| Molecular Weight | 349.46 g/mol [4] [6] [2] |

| CAS Number | 85261-20-7 [5] [1] [3] |

| Form | White to off-white crystalline solid or powder [1] [2] [3] |

| Purity | Typically >98% to >99% [5] [1] [2] |

| Solubility | Water soluble [4] [1] [2] |

| Critical Micelle Concentration (CMC) | ~6-7 mM (at 25°C) [5] [2] |

| Storage Temperature | -20°C [5] [6] [1] |

Mechanism of Action in Membrane Protein Solubilization

The primary "mechanism of action" for MEGA-10 is its function as a surfactant. It works by interacting with the hydrophobic components of cell membranes and proteins, facilitating their incorporation into an aqueous solution.

The following diagram illustrates the general workflow of using MEGA-10 for membrane protein solubilization:

The process of membrane protein solubilization using MEGA-10 detergent.

- Micelle Formation: When the concentration of MEGA-10 in an aqueous solution exceeds its Critical Micelle Concentration (CMC) of approximately 6-7 mM, the molecules spontaneously assemble into micelles [5] [2]. In these structures, the hydrophobic tails cluster together in the center, shielded from the water by the hydrophilic glucamine heads [1].

- Membrane Disruption: These micelles interact with the cell membrane's phospholipid bilayer. They effectively disintegrate the membrane by incorporating lipid molecules into mixed micelles [1].

- Protein Solubilization: Integral membrane proteins, which have hydrophobic regions, are captured and surrounded by MEGA-10 molecules. The detergent molecules coat the protein's hydrophobic domains, effectively presenting a hydrophilic exterior that allows the entire complex to remain dissolved in the water-based buffer [1] [3]. This process stabilizes the proteins and prevents them from aggregating.

Key Research Applications

Due to its mild, non-ionic nature, MEGA-10 is favored for specific research applications where preserving protein function is critical:

- Extraction of Functional Proteins: It has been used to solubilize the melibiose transport carrier from E. coli and subsequently reconstitute it into functional liposomes [3]. It has also been used to reconstitute amino acid transporters from rat liver [3].

- Membrane Biochemistry Studies: Its properties make it a good candidate for initial trials in extracting membrane proteins while trying to maintain their biological activity [5] [1].

- Protein-Protein Interaction Studies: By gently solubilizing protein complexes from membranes, it can help in studying native interactions.

Experimental Considerations

When designing experiments with MEGA-10, researchers should note the following practical aspects:

- High CMC Advantage: A high CMC value (~6-7 mM) means MEGA-10 micelles are relatively easy to dissociate. This allows for the detergent to be easily removed by dilution or dialysis, which is a crucial step for reconstituting proteins into artificial liposomes or for functional assays [1] [2].

- UV Transparency: Like other glucamide detergents, MEGA-10 is transparent in the UV region, making it suitable for protein purification and analysis techniques that rely on UV spectrophotometry [1].

- Solution Preparation: A typical stock solution can be prepared by dissolving MEGA-10 in water or buffer. For example, one supplier notes that a 66.67 mg/mL solution in DMSO is equivalent to a 190.78 mM concentration [4].

Important Distinction from Other Products

It is critical to differentiate this research reagent from other, unrelated commercial products that share a similar name.

- The MEGA-10 described here is exclusively for research use and is not for human consumption [4] [6] [3].

- Search results also revealed a nutraceutical product called "OmegaGenics Mega 10," which is a combination of Omega-7 and Omega-3 fatty acids intended for cardiovascular and metabolic health [7], and a renal medicine called "MEGA-10" which is a composition of Ubidecarenone, L-Carnitine, and Lycopene [8]. These are entirely different substances from the biochemical reagent N-Decanoyl-N-methylglucamine.

References

- 1. Detergent MEGA-10 | CAS 85261-20-7 Dojindo [dojindo.com]

- 2. MEGA 10 [gbiosciences.com]

- 3. MEGA-10 - Cayman Chemical [bioscience.co.uk]

- 4. MEGA-10 (Synonyms: N-Oxodecyl meglumine) [medchemexpress.com]

- 5. MEGA-10 | Avanti Research | 85261-20-7 [avantiresearch.com]

- 6. MEGA-10 - High-Purity Biochemical Reagent [apexbt.com]

- 7. Omega-3 & Omega-7 | Learn About Omega- Benefits & Sources [weightandwellness.com]

- 8. - MEGA | Septalyst Lifesciences - Prevent The Preventable 10 [septalyst.com]

N-Decanoyl-N-methylglucamine solubility and stability

Core Chemical Properties

The table below summarizes the fundamental identifiers and properties of MEGA-10 as found in the technical data sheets [1] [2] [3].

| Property | Value / Description |

|---|---|

| CAS Number | 85261-20-7 [1] [2] [3] |

| Molecular Formula | C17H35NO6 [1] [2] [3] |

| Molecular Weight | 349.46 g/mol [1] [2] |

| Purity | >99% [2] (also available as 98% min. [1]) |

| Form | White to Off-White solid powder [1] [2] |

| Melting Point | 91-93 °C [1] |

| Critical Micelle Concentration (CMC) | ~6-7 mM [2] (7.4 mM reported in 0.1M Tris-HCl, pH 7.4 at 25°C [1]) |

Solubility and Stability Guidelines

The following table details the available information on the solubility and stability of MEGA-10, which are critical for experimental design [1] [2].

| Aspect | Guideline |

|---|---|

| Water Solubility | Soluble at 10 mg/mL at 20 °C, yielding a clear, colorless solution [1]. |

| Methanol Solubility | Soluble at 50 mg/mL [1]. |

| Storage Temperature | -20°C [2]. |

| Hygroscopicity | No [2]. |

| Light Sensitivity | No [2]. |

| Shelf Life | 1 year [2]. |

Primary Research Applications and Protocols

MEGA-10 is a non-ionic detergent prized for its ability to solubilize biological membranes without denaturing proteins. The table below outlines its key research applications and general methodologies [3].

| Application | Protocol Description | Key Consideration |

|---|---|---|

| Membrane Protein Solubilization | Used to disrupt lipid-lipid and lipid-protein interactions for extracting integral membrane proteins. Helps maintain native protein structure and function for downstream studies [3]. | Concentration must be above the CMC (~6-7 mM). Optimal working concentrations should be determined empirically [2]. |

| Lipid Vesicle Stabilization | Incorporated into lipid bilayers to stabilize vesicles for various biophysical assays [3]. | The purity of the detergent is crucial for consistent results, especially in sensitive assays [1] [2]. |

| Protein Crystallization | Serves as a starting point in structural biology by stabilizing proteins in solution and promoting crystal growth [2]. | The non-ionic nature minimizes interference with protein-protein interactions necessary for crystal formation. |

The general workflow for using MEGA-10 in membrane protein research can be visualized as follows:

Practical Handling and Purification Notes

For reliable experimental results, please note the following:

- Impurities: Commercial preparations of MEGA-10 may contain impurities like decanoic acid and N-methylglycamine [1].

- Purification: If high purity is essential for your research, the compound can be purified. One method involves grinding the solid with diethyl ether, then with petroleum ether, followed by drying and recrystallization from methanol/diethyl ether [1].

Limitations of Current Information

The search results have several key limitations:

- Dated Sources: Much of the technical data comes from supplier pages and sources that are several years old and may not reflect the very latest research [1] [2] [3].

- Incomplete Data: The results lack a comprehensive set of stability data (e.g., stability across pH ranges, long-term stability in solution, compatibility with various buffers and salts) and more nuanced solubility information.

- No Signaling Pathways: The search did not yield information on specific signaling pathways affected by MEGA-10, as it is primarily a research tool rather than a pathway modulator.

References

Comprehensive Application Notes and Protocols for MEGA-10 in Membrane Protein Solubilization

Introduction to MEGA-10 and Its Role in Membrane Protein Research

MEGA-10 (n-Decanoyl-N-methylglucamine) is a zwitterionic detergent belonging to the glucamide family that has proven particularly valuable in membrane protein biochemistry. As integral membrane proteins constitute approximately 30% of all human proteins and represent over 60% of current drug targets, the development of effective solubilization techniques is crucial for both basic research and drug discovery. [1] [2] Unlike traditional detergents that often denature proteins or interfere with analytical procedures, MEGA-10 offers a balanced combination of effective solubilization and protein stabilization, making it suitable for a wide range of applications from basic extraction to advanced structural studies. [3]

The fundamental challenge in membrane protein research lies in the need to extract these hydrophobic proteins from their native lipid environments while maintaining their structural integrity and biological activity. MEGA-10 addresses this challenge through its unique chemical structure featuring a decanoyl hydrophobic tail connected to a hydrophilic N-methylglucamide head group. This arrangement creates an amphipathic molecule that effectively mimics the natural lipid environment, forming micelles that solubilize membrane proteins while preserving their functional states. Additionally, MEGA-10's high critical micelle concentration (CMC) and UV transparency make it particularly suitable for downstream applications requiring detergent removal or spectroscopic analysis. [3]

Characteristics and Advantages of MEGA-10

Key Physicochemical Properties

MEGA-10 possesses several essential characteristics that make it well-suited for membrane protein solubilization and stabilization. Its balanced hydrophobicity allows for effective interaction with membrane protein surfaces without causing excessive disruption of protein structure. The detergent's non-ionic nature with zwitterionic characteristics ensures compatibility with various buffer systems and experimental techniques, while its high water solubility facilitates easy preparation of working solutions. Furthermore, MEGA-10's transparency in the UV region enables protein monitoring at wavelengths commonly used in protein characterization, addressing a significant limitation of many traditional detergents. [3]

Table 1: Key Characteristics of MEGA-10 Detergent

| Property | Specification | Experimental Significance |

|---|---|---|

| Chemical Name | n-Decanoyl-N-methyl-D-glucamine | Precise chemical identification |

| Molecular Weight | 349.46 g/mol | Calculation of molar concentrations |

| Critical Micelle Concentration (CMC) | 7-25 mM (varies by condition) | Determines working concentration range |

| Appearance | White powder or granules | Easy visual identification and handling |

| Purity (HPLC) | ≥98.0% | Reduced batch-to-batch variability |

| Solubility in Water | Clear, colorless solution | Easy preparation of stock solutions |

| pH (25°C) | 5.0-8.0 | Compatibility with physiological conditions |

| Melting Point | 88-95°C | Storage and handling considerations |

Advantages Over Alternative Detergents

When compared to other commonly used detergents, MEGA-10 offers several distinct advantages for membrane protein studies. Unlike ionic detergents such as SDS, which tend to denature proteins and strip away essential associated lipids, MEGA-10 provides gentle extraction that maintains protein function. Similarly, compared to other non-ionic detergents like Triton X-100, MEGA-10 features a higher CMC value, facilitating easier removal through dialysis or dilution when necessary. The detergent's synthetic purity and consistent composition eliminate concerns about batch-to-batch variability that plague naturally-derived detergents. [3] [4]

Recent computational studies have further validated MEGA-10's effectiveness, demonstrating its superior ability to both penetrate lipid bilayers and stabilize extracted membrane proteins. Molecular dynamics simulations reveal that MEGA-10 effectively invades phospholipid bilayers while maintaining the structural integrity of embedded proteins, a balance that many other detergents fail to achieve. This dual capability of efficient membrane extraction and protein stabilization makes MEGA-10 particularly valuable for studying challenging membrane protein targets that have proven refractory to other solubilization approaches. [4]

MEGA-10 Solubilization Protocol

Reagent Preparation

Effective solubilization begins with proper preparation of all necessary reagents. The following solutions should be prepared fresh or stored appropriately:

- MEGA-10 Stock Solution (10% w/v): Dissolve 1 g of MEGA-10 powder in 10 mL of ultrapure water by gentle stirring or inversion. Do not vortex vigorously to prevent foaming. Filter through a 0.22 μm membrane and store at 4°C for up to two weeks. [3]

- Extraction Buffer: 40 mM Tris-HCl (pH 7.4), 7 M urea, 2 M thiourea, 1-4% total detergent. For mixed detergent systems, use 3% CHAPS with 1% MEGA-10. Add protease inhibitors immediately before use. [1]

- Membrane Suspension Buffer: 20 mM MOPS (pH 7.5), 150 mM NaCl, 1 mM EDTA. Keep at 4°C throughout the procedure. [5]

Step-by-Step Extraction Procedure

The following optimized protocol has been validated for various biological membrane systems including erythrocyte membranes, mouse liver membranes, and mouse brain membranes: [1]

Membrane Preparation: Isolate biological membranes from your source material using standard differential centrifugation techniques. For tissue samples, homogenize first in ice-cold membrane suspension buffer using a Dounce homogenizer. For cell cultures, disrupt cells using French press, sonication, or nitrogen cavitation. Pellet membranes by centrifugation at 150,000 × g for 1 hour at 4°C. [1] [5]

Membrane Resuspension: Carefully resuspend the membrane pellet in a minimal volume of ice-cold membrane suspension buffer using gentle sonication (3 × 10-second bursts with cooling intervals) or Dounce homogenization. Avoid foam formation. Determine protein concentration using a compatible assay (e.g., BCA with appropriate detergent controls). [5]

Detergent Extraction: Add the appropriate volume of MEGA-10 stock solution to achieve a final detergent concentration of 1-4% in extraction buffer. The optimal ratio is typically 1-2 mg membrane protein per mL of extraction buffer. For challenging samples, the mixed detergent system (3% CHAPS:1% MEGA-10) often yields superior results. [1]

Solubilization Incubation: Incubate the extraction mixture with gentle end-over-end mixing for 2 hours at 4°C. Do not shake or vortex, as this can cause protein denaturation and foam formation.

Insoluble Material Removal: Centrifuge the solubilized extract at 150,000 × g for 1 hour at 4°C to pellet insoluble material. Carefully collect the supernatant containing solubilized membrane proteins. [1] [5]

Buffer Exchange and Concentration: If necessary, perform buffer exchange using size exclusion chromatography or centrifugal concentrators compatible with detergents. For downstream applications sensitive to urea/thiourea, dilute the extract and concentrate repeatedly using centrifugal filter devices with appropriate molecular weight cut-offs.

The following workflow diagram illustrates the key steps in the MEGA-10 membrane protein solubilization protocol:

Performance Data and Experimental Results

Comparative Extraction Efficiency

Rigorous testing across multiple biological systems has demonstrated MEGA-10's effectiveness in membrane protein solubilization. In comparative studies with common detergents like CHAPS, MEGA-10 consistently showed improved extraction of hydrophobic membrane proteins, particularly those with multiple transmembrane domains. When used in combination with other detergents such as LPC (1-lauroyl lysophosphatidylcholine), MEGA-10 exhibited additive improvements in protein spot number, density, and resolution in two-dimensional gel electrophoresis analyses. [1]

Table 2: Performance Comparison of MEGA-10 in Different Membrane Systems

| Membrane Source | Extraction Condition | Key Improvements | Best For |

|---|---|---|---|

| Human Erythrocyte | 3% CHAPS:1% MEGA-10 | 2.2±0.1-fold increase in specific spot density; improved Band III resolution | High-resolution 2DE of simple membrane systems |

| Mouse Brain | 3% CHAPS:1% MEGA-10 | 13±3 novel spots detected; 2.8±0.9-fold density increase for 5 spots | Complex neural membrane proteomes |

| Mouse Liver | 3% CHAPS:1% MEGA-10 | Reduced horizontal streaking; improved high MW protein resolution | Metabolic enzyme studies |

| Archaeal T2 Channel | MEGA-10 with lipid reconstitution | Successful incorporation into Salipro nanoparticles | Structural studies by cryo-EM |

| Bacterial POT Transporter | MEGA-10 stabilization | Increased thermal stability (Tm 72°C vs 43°C in nonyl maltoside) | Transporters and metabolic proteins |

Applications in Structural Biology

Recent advances in structural biology have further highlighted MEGA-10's utility, particularly in the rapidly growing field of cryo-electron microscopy. While traditional detergents often prove suboptimal for high-resolution structural studies due to particle heterogeneity and background noise, MEGA-10 has shown excellent performance in stabilizing membrane proteins for structural analysis. When used in conjunction with innovative nanoparticle technologies like Salipro (Saposin-lipoprotein) nanoparticles, MEGA-10 facilitates the preparation of monodisperse membrane protein samples suitable for single-particle analysis. This approach has enabled high-resolution structure determination of challenging membrane protein targets such as the bacterial peptide transporter POT1, revealing clear density for transmembrane helices and enabling detailed structural insights. [2]

The thermal stabilization provided by MEGA-10 represents another significant advantage for structural studies. Comparative studies using differential scanning fluorimetry have demonstrated that membrane proteins embedded in MEGA-10-containing nanoparticles exhibit substantially higher thermal stability (with melting temperatures up to 72°C) compared to those solubilized in conventional maltoside detergents (melting temperatures around 43°C). This enhanced stability significantly extends the viable timeframe for sample preparation and data collection, which is particularly valuable for time-consuming techniques like cryo-EM. [2]

Alternative Applications and Methodologies

MEGA-10 in Drug Delivery Systems

Beyond conventional membrane protein studies, MEGA-10 has shown promise in emerging applications in drug delivery and nanomedicine. Recent spectroscopic analyses have revealed that MEGA-10 interacts with lectin proteins such as Concanavalin A through spontaneous association driven by favorable enthalpy changes. This interaction, which is stronger at physiological pH (7.4) than at acidic pH (5.0), suggests potential applications in targeted drug delivery systems designed to recognize specific carbohydrate motifs overexpressed on cancer cell surfaces. The detergent's biodegradability and low toxicity profile further support its potential use in pharmaceutical applications, though additional formulation studies are needed to fully explore this possibility. [6]

Computational Screening and Prediction

The process of detergent selection for membrane protein studies has traditionally been empirical and resource-intensive. However, recent advances in computational modeling now offer more rational approaches to detergent screening. All-atom molecular dynamics simulations can predict detergent performance by evaluating two key parameters: membrane invasion efficiency (the ability to penetrate lipid bilayers) and protein stabilization capacity (the ability to maintain native protein folds). These computational approaches have confirmed MEGA-10's effectiveness in both categories, providing a theoretical foundation for its observed experimental performance and potentially guiding the development of even more effective detergent variants in the future. [4]

The following diagram illustrates the decision-making process for implementing MEGA-10 in membrane protein studies:

Troubleshooting and Optimization Guidelines

Common Issues and Solutions

Even with an optimized protocol, researchers may encounter challenges when working with MEGA-10. The following table addresses common issues and provides evidence-based solutions:

Table 3: Troubleshooting Guide for MEGA-10 Solubilization

| Problem | Potential Causes | Solutions | Preventive Measures |

|---|---|---|---|

| Low Protein Yield | Insufficient detergent:protein ratio; Incomplete membrane disruption | Increase MEGA-10 concentration to 4%; Add brief sonication steps | Determine optimal detergent:protein ratio empirically; Ensure complete membrane homogenization |

| Protein Aggregation | Overly rapid detergent removal; Protein denaturation during extraction | Slow dialysis or step-wise dilution; Include stabilizing additives (glycerol, lipids) | Maintain critical micelle concentration; Avoid foam formation during handling |

| Poor 2DE Resolution | Incomplete solubilization; Horizontal streaking | Use mixed detergent system (CHAPS:MEGA-10:LPC); Increase urea/thiourea concentrations | Implement clean-up protocols; Use fresh buffer systems |

| Enzyme Activity Loss | Removal of essential lipids; Partial denaturation | Add natural lipids during extraction; Use milder extraction conditions | Minimize extraction time; Work at 4°C throughout procedure |

| Detergent Interference | High UV absorbance; Interaction with assay components | Switch to MEGA-10 (inherently UV-transparent); Include detergent controls | Dialyze or dilute samples below CMC when possible |

Optimization Strategies

Systematic optimization of MEGA-10 conditions remains essential for challenging membrane protein targets. While the protocols described provide an excellent starting point, researchers should consider empirical testing of detergent concentration, extraction time, and buffer composition for their specific applications. For particularly delicate membrane protein complexes, gradual detergent introduction using slow mixing or step-wise addition may improve outcomes by allowing more natural partitioning of proteins from membranes to micelles. Additionally, the inclusion of stabilizing additives such as specific lipids, glycerol, or compatible osmolytes can further enhance protein stability during and after the extraction process. [1] [4]

Recent computational approaches offer promising strategies for optimization without excessive experimental trial and error. Molecular dynamics simulations can predict optimal detergent combinations and concentrations for specific membrane protein classes, potentially reducing the need for extensive empirical screening. These in silico methods have successfully identified MEGA-10 as particularly effective for certain enzyme classes, including membrane-bound O-acyltransferases, suggesting that computational prediction may play an increasingly important role in protocol optimization for challenging targets. [4]

Conclusion

MEGA-10 represents a versatile and effective detergent for membrane protein solubilization with demonstrated applications across multiple research domains from basic biochemistry to advanced structural biology. Its balanced properties—effective solubilization without excessive denaturation—make it particularly valuable for studying the challenging membrane proteins that constitute a majority of drug targets and play critical roles in cellular function. The protocols outlined herein provide researchers with a solid foundation for implementing MEGA-10 in their membrane protein studies, while the troubleshooting and optimization guidance facilitates adaptation to specific experimental needs.

As membrane protein research continues to advance, with growing emphasis on structural studies and drug discovery, methodologies employing MEGA-10 are likely to remain essential tools. The ongoing development of complementary technologies such as lipid nanoparticles and computational prediction methods will further enhance MEGA-10's utility, enabling researchers to tackle increasingly challenging membrane protein targets with greater efficiency and success.

References

- 1. Enhanced detergent extraction for analysis of membrane proteomes... [proteomesci.biomedcentral.com]

- 2. A novel lipoprotein nanoparticle system for membrane ... [pmc.ncbi.nlm.nih.gov]

- 3. Detergent MEGA - 10 | CAS 85261-20-7 Dojindo [dojindo.com]

- 4. Combined Computational–Biochemical Approach Offers an... [pmc.ncbi.nlm.nih.gov]

- 5. Outer Membrane with Zwittergent 3-14... Protein Solubilization [cmdr.ubc.ca]

- 6. A spectroscopic analysis of the interaction between ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: N-Decanoyl-N-Methylglucamine (MEGA-10) in Protein Purification

Introduction and Key Properties

N-Decanoyl-N-methylglucamine, commercially known as MEGA-10, is a non-ionic detergent widely recognized for its effectiveness in membrane protein research. This compound belongs to the class of glucamide detergents characterized by a hydrophilic glucose head group and a hydrophobic alkyl chain, which confers exceptional properties for solubilizing biological membranes while maintaining protein structure and function. With a molecular weight of 349.46 g/mol and the chemical formula C17H35NO6, MEGA-10 has established itself as an invaluable tool in biochemical research, particularly in the isolation and purification of membrane proteins, which represent challenging targets for structural and functional studies.

The distinctive molecular architecture of MEGA-10 consists of a decanoic acid chain (10-carbon acyl chain) linked to N-methylglucamine, creating an amphiphilic structure that effectively interacts with both hydrophobic and hydrophilic environments. This balanced hydrophilicity-lipophilicity enables MEGA-10 to effectively solubilize membrane components while preserving the native conformation of extracted proteins. The non-ionic nature of MEGA-10 prevents interference with ionic interactions critical for protein stability, making it particularly suitable for sensitive biochemical applications where maintenance of protein function is paramount.

Table 1: Fundamental Chemical and Physical Properties of MEGA-10

| Property | Specification | Experimental Conditions |

|---|---|---|

| CAS Number | 85261-20-7 | - |

| Molecular Formula | C17H35NO6 | - |

| Molecular Weight | 349.46 g/mol | - |

| Quality Grade | ≥98% (GC) | [1] |

| Physical Form | White to off-white powder | [1] [2] |

| Critical Micelle Concentration (CMC) | 6-7 mM | 20-25°C [1] |

| Melting Point | 91-93°C | [2] |

| Water Solubility | 10 mg/mL | 20°C [3] [2] |

| Methanol Solubility | 50 mg/mL | [3] [2] |

| Storage Conditions | 2-8°C | [1] |

Mechanism of Action and Detergent Efficacy

The effectiveness of MEGA-10 in membrane protein purification stems from its fundamental amphipathic nature, which allows it to interact with both hydrophobic lipid bilayers and hydrophilic protein domains. The mechanism of action involves the disruption of lipid-lipid and lipid-protein interactions within biological membranes, effectively solubilizing membrane proteins while maintaining their native structure and function. This process occurs through the insertion of hydrophobic tails of MEGA-10 molecules into the membrane bilayer, while the hydrophilic glucose head groups remain exposed to the aqueous environment, effectively breaking down membrane structures and forming mixed micelles that contain membrane proteins surrounded by detergent molecules.

The critical micelle concentration (CMC) of MEGA-10, ranging between 6-7 mM at 20-25°C, represents a crucial parameter determining its effectiveness [1]. Below the CMC, detergent molecules exist as monomers in solution, while above the CMC they spontaneously assemble into micellar structures typically containing 50-100 molecules per micelle. These micelles are essential for extracting and solubilizing membrane proteins by providing a stabilizing environment that mimics the native lipid bilayer. The relatively low CMC value of MEGA-10 ensures efficient protein extraction while allowing for subsequent concentration steps through dialysis or dilution below CMC, facilitating detergent exchange or removal for downstream applications.

The non-denaturing character of MEGA-10 distinguishes it from harsher ionic detergents like SDS, making it particularly suitable for applications requiring preservation of protein function. Research has demonstrated that MEGA-10 effectively solubilizes membrane proteins without causing significant unfolding or aggregation, maintaining enzymatic activity and ligand-binding capabilities in purified proteins. This property is attributed to the gentle disruption of membrane integrity without compromising protein tertiary structure, making MEGA-10 an ideal choice for functional studies of receptors, transporters, and other membrane-associated proteins.

Experimental Protocols

Membrane Protein Extraction and Solubilization

Objective: To extract and solubilize functional membrane proteins from biological samples using MEGA-10 detergent while preserving structural integrity and biological activity.

Materials:

- N-Decanoyl-N-methylglucamine (MEGA-10), ≥98% purity [1]

- Biological membrane preparation (plasma membranes, organellar membranes)

- Extraction Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 10% glycerol, protease inhibitor cocktail

- Dialysis Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.5 mM EDTA, 10% glycerol

- Ultracentrifuge and appropriate rotors

- Dialysis membranes (MWCO 10-14 kDa) or desalting columns

Procedure:

Membrane Preparation:

- Isolate biological membranes of interest through differential centrifugation or density gradient centrifugation.

- Resuspend membrane pellet in cold Extraction Buffer without detergent to a final protein concentration of 5-10 mg/mL.

- Keep samples on ice throughout the preparation to maintain protein stability.

Detergent Solution Preparation:

- Prepare a 10% (w/v) stock solution of MEGA-10 in purified water (286 mM). Gently warm if necessary to completely dissolve the detergent.

- Sterilize the solution by filtration through a 0.22 μm membrane.

- The stock solution can be stored at 4°C for up to one month.

Solubilization Optimization:

- Set up a series of small-scale solubilization trials (100-200 μL membrane suspension) with MEGA-10 concentrations ranging from 0.5-2% (w/v) (14-57 mM).

- Incubate with gentle agitation for 1-2 hours at 4°C.

- Centrifuge at 100,000 × g for 30 minutes at 4°C to separate solubilized proteins (supernatant) from insoluble material (pellet).

- Analyze both fractions by SDS-PAGE to determine optimal solubilization conditions.

Large-Scale Extraction:

- Perform large-scale solubilization using the determined optimal MEGA-10 concentration.

- Use a detergent-to-protein ratio typically between 1:1 to 5:1 (w/w), depending on membrane composition and target protein.

- Incubate for 2-4 hours with gentle agitation at 4°C.

Insoluble Material Removal:

- Centrifuge the solubilized mixture at 100,000 × g for 45 minutes at 4°C.

- Carefully collect the supernatant containing solubilized proteins.

- The solubilized extract can be used immediately for downstream applications or stored at -80°C for future use.

Figure 1: Workflow for membrane protein extraction and solubilization using MEGA-10 detergent

Protein Purification Using MEGA-10

Objective: To purify target membrane proteins from solubilized extracts using chromatographic techniques with MEGA-10 maintained throughout the purification process.

Materials:

- Solubilized membrane protein extract (from Protocol 3.1)

- Chromatography system (FPLC or HPLC)

- Ion-exchange chromatography resin (e.g., DEAE, CM, or Q Sepharose)

- Affinity chromatography resin (as appropriate for target protein)

- Size-exclusion chromatography resin (Sephacryl S-300 or equivalent)

- Equilibration Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 10% glycerol, 0.05% MEGA-10

- Elution Buffer: 20 mM HEPES, pH 7.4, 500 mM NaCl, 10% glycerol, 0.05% MEGA-10 (for ion-exchange)

- Storage Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% glycerol, 0.05% MEGA-10

Procedure:

Buffer Preparation:

- Prepare all chromatography buffers using high-purity water and analytical grade reagents.

- Add MEGA-10 to a final concentration of 0.05% (w/v) (1.4 mM) to all buffers to maintain protein solubility throughout purification.

- Filter all buffers through 0.22 μm membranes and degas before use.

Initial Purification Step:

- Dialyze the solubilized protein extract against Equilibration Buffer overnight at 4°C to remove excess detergent and adjust ionic composition.

- Load the dialyzed sample onto an appropriate ion-exchange column pre-equilibrated with Equilibration Buffer.

- Elute bound proteins using a linear salt gradient (150-500 mM NaCl) over 10-15 column volumes while maintaining 0.05% MEGA-10 in all buffers.

Secondary Purification Step:

- Pool fractions containing the protein of interest based on SDS-PAGE analysis or activity assays.

- Concentrate the pooled fractions using centrifugal concentrators (appropriate molecular weight cutoff).

- Apply the concentrated sample to a size-exclusion chromatography column equilibrated with Storage Buffer containing 0.05% MEGA-10.

- Collect eluted fractions and analyze for target protein purity.

Detergent Exchange or Removal:

- For applications requiring detergent removal or exchange, use overnight dialysis, detergent-adsorbing beads, or size-exclusion chromatography.

- To exchange MEGA-10 for another detergent, include the replacement detergent in the dialysis buffer or chromatography buffer at concentrations above its CMC.

- Verify complete detergent exchange by mass spectrometry or analytical chromatography if necessary.

Protein Characterization:

- Determine protein concentration using compatible methods (Bradford, BCA, or UV absorbance).

- Assess protein purity by SDS-PAGE followed by staining (Coomassie Blue or silver stain).

- Analyze oligomeric state by analytical size-exclusion chromatography or native PAGE.

- Evaluate functionality through activity assays specific to the target protein.

Applications and Case Studies

Membrane Protein Solubilization and Stabilization

MEGA-10 has demonstrated exceptional capability in the solubilization and stabilization of various membrane proteins while preserving their structural and functional integrity. In a comprehensive study optimizing membrane protein extraction, researchers determined that specific concentrations of MEGA-10 in combination with SDS allowed efficient extraction and analysis of membrane proteins from complex biological samples [4]. The study revealed that the synergistic effect of using MEGA-10 with mild concentrations of ionic detergents could enhance extraction efficiency while maintaining protein stability, highlighting the versatility of MEGA-10 in various biochemical contexts.

The effectiveness of MEGA-10 has been particularly noted in the study of cytochrome c, where researchers utilized ultraviolet-visible and fluorescence spectroscopic techniques to investigate the interaction between this electron transport protein and various surfactants [4]. The results demonstrated that MEGA-10 effectively solubilized the membrane-associated protein without causing significant denaturation or disruption of its functional properties. This preservation of protein structure is attributed to the non-denaturing character of MEGA-10, which maintains a stabilizing environment around the protein similar to its native lipid bilayer.

Table 2: Experimental Results from MEGA-10 Applications in Biochemical Research

| Application | Key Findings | Reference |

|---|---|---|

| Membrane Protein Extraction | Optimal concentrations of MEGA-10 with SDS allow efficient extraction and analysis of membrane proteins | [4] |

| Cytochrome c Interaction | MEGA-10 effectively solubilizes membrane-associated proteins without significant denaturation | [4] |

| Galactosyl Receptor Studies | Increased stoichiometry of ligand binding to rat hepatic galactosyl receptor in presence of MEGA-10 | [4] |

| Liposome Incorporation | Successful incorporation of gadolinium complexes with MEGA-10 derivatives for enhanced MRI contrast | [5] |

| Enzymatic Synthesis Monitoring | HPLC-ELSD method developed to monitor synthesis of related surfactant N-lauroyl-N-methylglucamide | [6] |

Biophysical and Structural Studies

The utility of MEGA-10 extends to various biophysical and structural studies where maintenance of protein conformation is essential. Research on the rat hepatic galactosyl receptor demonstrated that MEGA-10 significantly enhanced the stoichiometry of ligand binding compared to other detergents [4]. This finding suggests that MEGA-10 not only preserves the native structure of this receptor but may also facilitate proper folding and presentation of binding sites, highlighting its value in receptor-ligand interaction studies and drug discovery applications.

In the field of magnetic resonance imaging (MRI), gadolinium(III) complexes with N-decanoyl-N-methylglucamine surfactants have been successfully incorporated into liposomes, resulting in enhanced relaxivity properties [5] [7]. These paramagnetic complexes demonstrated significantly higher relaxation effectiveness compared to the commercial contrast agent gadopentetate dimeglumine (Magnevist), establishing their potential as advanced contrast agents for molecular MRI [5]. This application underscores the versatility of MEGA-10 derivatives in pharmaceutical formulations and diagnostic applications beyond conventional protein biochemistry.

Formulation Guidelines and Practical Considerations

Solution Preparation and Storage

Stock Solution Preparation:

- For standard applications, prepare a 10% (w/v) stock solution by dissolving 1 g of MEGA-10 powder in 10 mL of purified water or appropriate buffer.

- Gently warm the solution to 30-40°C while stirring to completely dissolve the detergent.

- Avoid excessive heating or vigorous stirring that may cause foaming or detergent degradation.

- Sterilize the solution by filtration through a 0.22 μm membrane.

- The stock solution is stable for up to one month when stored at 4°C, protected from light.

Working Solution Preparation:

- Dilute the stock solution to desired concentration in appropriate buffers immediately before use.

- For membrane protein solubilization, typical working concentrations range from 0.5-2% (w/v).

- For protein purification and stabilization, lower concentrations of 0.05-0.1% (w/v) are generally sufficient.

- Always prepare working solutions fresh when possible to ensure optimal performance.

Optimization Strategies and Troubleshooting

Optimal Detergent Concentration Determination:

- Perform small-scale solubilization tests with MEGA-10 concentrations ranging from 0.1-3% (w/v).

- Assess solubilization efficiency by comparing supernatant and pellet fractions via SDS-PAGE.

- Evaluate protein functionality through activity assays at different detergent concentrations.

- Select the lowest effective concentration that provides maximal solubilization while maintaining protein function.

Common Issues and Solutions:

- Incomplete Solubilization: Increase detergent concentration or detergent-to-protein ratio; extend incubation time; incorporate gentle agitation.

- Protein Aggregation: Ensure detergent concentration remains above CMC in all buffers; avoid rapid detergent removal; consider adding stabilizing agents (glycerol, lipids).

- Loss of Protein Function: Reduce detergent concentration; shorten processing time; include stabilizing ligands or cofactors during extraction and purification.

- Difficulty in Detergent Removal: Use extended dialysis with multiple buffer changes; employ detergent-absorbing beads; implement size-exclusion chromatography.

Conclusion

N-Decanoyl-N-methylglucamine (MEGA-10) represents a versatile and effective tool in membrane protein biochemistry, offering an optimal balance between solubilization efficiency and protein stabilization. Its well-defined critical micelle concentration, non-denaturing properties, and compatibility with various chromatographic techniques make it particularly suitable for challenging purification applications where maintenance of structural integrity and biological activity is essential. The comprehensive protocols and application notes provided in this document serve as a solid foundation for researchers seeking to employ MEGA-10 in their membrane protein studies, from initial extraction to final characterization.

The continuing relevance of MEGA-10 is evidenced by its use in diverse research contexts, from fundamental membrane protein biochemistry to advanced pharmaceutical applications such as MRI contrast agent development. As membrane proteins continue to represent important therapeutic targets, the role of gentle yet effective detergents like MEGA-10 remains crucial for enabling functional and structural studies. By following the optimized methods outlined in these application notes, researchers can leverage the full potential of MEGA-10 to advance their investigations into membrane protein structure, function, and interaction.

References

- 1. N-Decanoyl-N-methylglucamine = 98 GC 85261-20-7 [sigmaaldrich.com]

- 2. MEGA-10 | 85261-20-7 [chemicalbook.com]

- 3. N-Decanoyl-N-methyl-D-glucamine [fishersci.ca]

- 4. - N - Decanoyl - N | CAS 85261-20-7 | SCBT - Santa... methylglucamine [scbt.com]

- 5. Gadolinium(III) Complexes with N -Alkyl- N - methylglucamine ... [pmc.ncbi.nlm.nih.gov]

- 6. Environmentally evaluated HPLC -ELSD method to monitor enzymatic... [bmcchem.biomedcentral.com]

- 7. Gadolinium(III) Complexes with N -... preview & related info | Mendeley [mendeley.com]

A Framework for Studying Detergent-Lipid Interactions

The table below outlines key experimental approaches for characterizing a detergent like MEGA-10, even in the absence of specific data sheets. You can use this as a checklist and fill in the details as you gather information from supplier documentation or perform experiments [1].

| Experimental Goal | Key Parameters Measured | Common Techniques Cited |

|---|---|---|

| Bilayer Disruption & Solubilization | Critical Micelle Concentration (CMC), phase transition boundaries (e.g., vesicle-to-micelle), size of lipid-detergent mixed micelles. | Light scattering, turbidity assays, analytical ultracentrifugation, cryo-EM [1]. |

| Membrane Protein Stability | Protein activity over time, oligomeric state, secondary/tertiary structure integrity. | Activity assays, size-exclusion chromatography (SEC), circular dichroism (CD), fluorescence spectroscopy [1]. |

| Reconstitution into Liposomes | Size and homogeneity of proteoliposomes, protein orientation and incorporation efficiency, lipid-to-protein ratio. | Dynamic light scattering (DLS), electron microscopy, floatation assays, activity assays [1]. |

A Generalized Protocol for Membrane Protein Solubilization and Reconstitution

This protocol describes a common workflow for using a detergent to solubilize a membrane protein from its native lipid environment and subsequently reconstitute it into a defined lipid bilayer (proteoliposome). The exact conditions (detergent concentration, lipid composition, buffer) must be optimized for MEGA-10 and your specific protein.

Workflow Overview: The diagram below illustrates the core stages of this multi-step process.

Step-by-Step Methodology:

Solubilization of Native Membranes

- Prepare Lipid Bilayers: Create large unilamellar vesicles (LUVs) of your desired lipid composition (e.g., PC:PS 80:20) via extrusion [1] [2].

- Optimize Detergent Concentration: Titrate MEGA-10 into the LUV suspension. Monitor the reduction in static light scattering at 90° to create a solubilization curve, identifying the saturation (R_sat) and complete solubilization (R_sol) ratios (mg detergent / mg lipid) [1].

- Solubilize Protein: For a membrane protein, incubate the native membrane fraction with MEGA-10 at a concentration above its CMC and the R_sol for the membrane lipids. Gently agitate for 1-2 hours on ice [1].

Purification (if required)

- Clear Solution: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g, 30 min) to pellet any non-solubilized material. The target protein will be in the supernatant within MEGA-10 micelles [1].

- Note: This step is part of the "Solubilized Protein" box in the workflow and may be followed by further purification like affinity chromatography.

Reconstitution into Proteoliposomes

- Pre-mix Lipids and Detergent: Combine purified lipids with MEGA-10 at a concentration just above R_sat to create lipid-detergent mixed micelles. This ensures the lipids are primed for bilayer formation upon detergent removal [1].

- Incorporate Protein: Mix the solubilized protein with the pre-formed lipid-detergent mixed micelles at the desired protein-to-lipid ratio.

- Remove Detergent: Initiate bilayer formation by removing MEGA-10. The most common methods are:

- Dialysis: Dialyze the mixture against a large volume of detergent-free buffer for 48-72 hours, with several buffer changes.

- Bio-Beads: Add a SM-2 Bio-Beads resin to the mixture to adsorb the detergent. This is typically faster than dialysis.

- Purify Proteoliposomes: The resulting proteoliposomes can be purified from empty liposomes and residual detergent via floatation density gradient centrifugation [1].

References

MEGA-10 in micellar electrokinetic chromatography

MEKC Theoretical Background

Micellar Electrokinetic Chromatography (MEKC) is a mode of Capillary Electrophoresis (CE) that separates neutral and charged analytes based on their differential partitioning between the aqueous buffer phase and a pseudo-stationary micellar phase [1] [2]. The technique was first introduced by Terabe et al. in 1984-1985 [1] [2].

The separation mechanism relies on the interaction between analytes and micelles formed by a surfactant (e.g., Sodium Dodecyl Sulphate, SDS) added to the background electrolyte at a concentration above its critical micellar concentration (CMC) [1]. The retention factor (k) in MEKC can be described as:

k = (t_r - t_0) / [t_0 (1 - (t_r / t_mc))]

Where t_r is the analyte retention time, t_0 is the retention time of an unretained solute, and t_mc is the retention time of the micelle [2].

Detailed MEKC Protocol for Antihyperlipidemic Drugs

This protocol is adapted from a published method for the simultaneous determination of Ezetimibe (EZE), Atorvastatin (ATO), Rosuvastatin (ROS), and Simvastatin (SIM) [3].

Materials and Reagents

- Analytes: Ezetimibe, Atorvastatin, Rosuvastatin, Simvastatin.

- Chemicals: Borate buffer salts, Sodium Dodecyl Sulphate (SDS), HPLC-grade Acetonitrile and Methanol, Sodium Hydroxide.

- Equipment: Agilent 7100 series Capillary Electrophoresis system or equivalent, equipped with a Diode Array Detector (DAD) and data handling software. A deactivated fused silica capillary (58.5 cm total length, 50 cm effective length, 50 µm internal diameter).

Preparation of Solutions

- Background Electrolyte (BGE): 0.025 M Borate buffer, pH 9.2, containing 0.025 M SDS and 10% (v/v) Acetonitrile.

- Dissolve 309 mg boric acid and 100 mg sodium hydroxide in 100 mL distilled water. Check and adjust pH to 9.2.

- Add 722 mg of SDS to 100 mL of the borate buffer and sonicate for 10 minutes until fully dissolved.

- Mix 90 parts of the SDS-borate solution with 10 parts of HPLC-grade Acetonitrile.

- Standard Stock Solutions (1000 µg/mL): Independently prepare stock solutions of EZE, ATO, ROS, and SIM in HPLC-grade methanol.

- Working Standard Solutions (10–100 µg/mL): Dilute stock solutions with a mixture of methanol and distilled water (final composition: 30% methanol) to prevent precipitation of EZE and SIM.

Instrumentation and Separation Conditions

- Capillary: Fused silica, 58.5 cm (50 cm effective length) × 50 µm ID

- Detection: DAD; 243 nm for ATO and ROS, 237 nm for EZE and SIM

- Background Electrolyte: 0.025 M Borate buffer (pH 9.2) with 0.025 M SDS and 10% (v/v) ACN

- Injection: Hydrodynamic, 50 mbar for 10 s

- Voltage: 30 kV

- Temperature: Controlled (specific temperature not stated in source)

- Analysis Time: ~10 min

Capillary Conditioning Protocol

- Initial Rinse (Daily): Flush with 0.5 M NaOH for 15 min, then with water for 15 min.

- Pre-run Conditioning: Before each sequence, flush with:

- 0.1 M NaOH for 300 s.

- Wait for 150 s.

- Water for 300 s.

- Running BGE for 600 s.

- Between-injection Rinse: Flush with running BGE for a couple of minutes.

Sample Preparation: Tablet Dosage Forms

- Weigh and finely powder seven tablets.

- Transfer an amount of powder equivalent to 25 mg of EZE and 25 mg of the respective statin into a 25 mL volumetric flask.

- Add about 15 mL of methanol, sonicate for 15 minutes, and cool.

- Filter the solution, washing the residue with 2 × 3 mL methanol.

- Combine filtrate and washings, and dilute to volume with methanol.

- Further dilute an aliquot to a final concentration within the 10–100 µg/mL range, ensuring the final solution contains approximately 30% methanol.

Method Performance and Validation Data

The method was validated according to ICH guidelines [3].

Table 1: Analytical Performance Characteristics of the MEKC Method

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r) | LOD (µg/mL) | LOQ (µg/mL) | Migration Time (min) |

|---|---|---|---|---|---|

| ROS | 10 - 100 | ≥ 0.9993 | 0.52 | 1.73 | 4.12 |

| ATO | 10 - 100 | ≥ 0.9993 | 0.75 | 2.50 | 5.42 |

| EZE | 10 - 100 | ≥ 0.9993 | 0.42 | 1.40 | 8.23 |

| SIM | 10 - 100 | ≥ 0.9993 | 0.64 | 2.13 | 8.74 |

Table 2: Key Advantages and Comparison of MEKC with HPLC and GC [2]

| Technique | Resolution | Sample Consumption | Analysis Time | Analyte Range |

|---|---|---|---|---|

| MEKC | High | Low | Fast | Wide (neutral/charged) |

| HPLC | High | High | Moderate | Wide |

| GC | High | Low | Fast | Volatile compounds |

MEKC Method Development Workflow

The following diagram outlines a logical, step-by-step strategy for developing and optimizing a MEKC method.

MEKC Separation Mechanism

This diagram illustrates the core principle of MEKC separation, showing the differential partitioning of analytes between the aqueous buffer and the micellar phase.

Application Notes and Troubleshooting

- Greenness and Whiteness: This MEKC protocol was designed with Green Analytical Chemistry (GAC) and White Analytical Chemistry (WAC) principles in mind. It consumes minimal solvents, produces little waste, and is efficient and economical [3].

- Handling Hydrophobic Analytes: For very hydrophobic drugs (log P > 10), Microemulsion Electrokinetic Chromatography (MEEKC), which uses an oil-core microemulsion as the pseudo-stationary phase, can offer better separation and a more flexible elution window [1].

- Robustness: To ensure reproducibility, refill buffer vials after every 5 sequential runs. Calibrating with a standard mixture before each measurement series is advisable to account for potential variability, especially when changing capillaries [1].

Conclusion

This MEKC protocol provides a rapid, sensitive, and sustainable analytical platform for the simultaneous quantitation of multiple antihyperlipidemic drugs. Its adherence to green and white chemistry principles makes it suitable for routine analysis in quality control laboratories. While this specific method uses SDS, the general workflow and principles can be adapted for other surfactants like MEGA-10.

References

Comprehensive Application Notes and Protocols for N-Decanoyl-N-methylglucamine (MEGA-10) in Cell Membrane Extraction

Introduction to N-Decanoyl-N-methylglucamine (MEGA-10)

N-Decanoyl-N-methylglucamine, commercially known as MEGA-10, is a non-ionic detergent widely employed in membrane biochemistry for extracting and solubilizing membrane proteins while preserving their native structure and function. This compound belongs to the class of acyl-N-methylglucamide detergents characterized by a hydrophilic head group consisting of N-methylglucamine and a hydrophobic tail comprising a decanoyl chain. The balanced hydrophilicity-lipophilicity of MEGA-10 makes it particularly effective for disrupting lipid-lipid and lipid-protein interactions in biological membranes without causing significant protein denaturation. As research continues to explore novel formulations and applications, MEGA-10 remains a crucial tool in advancing our understanding of membrane biology and facilitating drug discovery efforts.

The unique chemical structure of MEGA-10, featuring a polar glucamine head group and a non-polar hydrocarbon tail, allows it to effectively incorporate into lipid bilayers and solubilize membrane components through micelle formation. This detergent has found extensive applications in various research areas, including protein purification, membrane protein extraction, and structural biology studies, where maintaining the native conformation of integral membrane proteins is essential for functional analysis. The ability of MEGA-10 to solubilize membrane proteins without denaturation makes it particularly valuable for studying G-protein-coupled receptors, transporters, channels, and other membrane-bound targets of pharmaceutical interest.

Physical and Chemical Properties

Fundamental Characteristics

MEGA-10 exhibits several critical physicochemical properties that determine its effectiveness in membrane protein extraction. The detergent has a molecular formula of C₁₇H₃₅NO₆ and a molecular weight of 349.5 g/mol [1]. It is supplied as a white crystalline powder with a stated purity of >99% and should be stored at -20°C to maintain long-term stability [2]. The compound is highly soluble in aqueous solutions, forming micellar structures above its critical micelle concentration, which is a key characteristic for its function in membrane disruption.

Critical Micelle Concentration (CMC): The CMC of MEGA-10 ranges between 6-7 mM in aqueous solutions at room temperature [2]. This value represents the concentration at which detergent molecules begin to spontaneously form micelles, which is essential for effective membrane solubilization. The relatively high CMC compared to longer-chain detergents facilitates easier removal during downstream processing steps.

Micelle Properties: MEGA-10 forms micelles with aggregation numbers typically between 50-100 molecules per micelle, creating part of the non-ionic detergent family known for mild disruption of membranes without complete protein denaturation. The micellar size and structure contribute to its effectiveness in solubilizing membrane proteins while maintaining their functional integrity.

Mechanism of Membrane Solubilization

The solubilization process of MEGA-10 involves several stages that progressively disrupt the membrane structure. Initially, detergent monomers partition into the lipid bilayer at concentrations below the CMC. As the concentration increases, the membrane becomes saturated with detergent, leading to the formation of mixed lipid-detergent micelles that effectively solubilize membrane proteins while preserving their native conformation. This stepwise mechanism allows researchers to control the extent of membrane disruption by adjusting detergent concentration.

Table 1: Physical and Chemical Properties of MEGA-10

| Property | Specification | Experimental Conditions |

|---|---|---|

| Molecular Formula | C₁₇H₃₅NO₆ | - |

| Molecular Weight | 349.5 g/mol | - |

| CAS Number | 85261-20-7 | - |

| Critical Micelle Concentration (CMC) | 6-7 mM | Aqueous solution at room temperature |

| Purity | >99% | HPLC analysis |

| Physical Form | White crystalline powder | - |

| Storage Conditions | -20°C | Long-term storage |

| Solubility | Highly soluble in water | >50 mg/mL |

Membrane Protein Extraction Protocol

Reagents and Equipment

3.1.1 Required Reagents

- Primary Detergent: N-Decanoyl-N-methylglucamine (MEGA-10) of high purity (>99%)

- Extraction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

- Protease Inhibitor Cocktail: Complete Mini EDTA-free tablets or equivalent

- Cell Lysis Additives: 1 mM PMSF, 5 mM EDTA

- Wash Buffer: 20 mM Tris-HCl, 100 mM NaCl, pH 7.4

- Stock Solution: Prepare a 20% (w/v) MEGA-10 stock solution (approximately 570 mM) in appropriate buffer for consistent dilution

3.1.2 Essential Equipment

- Homogenization Apparatus: Dounce homogenizer, sonicator, or French press

- Ultracentrifuge with fixed-angle or swinging-bucket rotor capable of ≥100,000 × g

- Chromatography System: For subsequent purification steps (if required)

- Temperature-Controlled Incubation Chamber: For efficient extraction

- Analytical Instruments: SDS-PAGE apparatus, Western blotting system, spectrophotometer

Step-by-Step Extraction Procedure

3.2.1 Membrane Preparation

Cell Harvesting and Lysis:

- Collect biological material (cells or tissues) expressing the target membrane protein by centrifugation at 1,000 × g for 10 minutes at 4°C.

- Resuspend the pellet in ice-cold extraction buffer containing protease inhibitors (approximately 5 mL buffer per gram of wet weight).

- Disrupt cells using an appropriate method such as Dounce homogenization (30-50 strokes), sonication (3 × 30-second bursts on ice), or French press (1,000-2,000 psi).

- Remove unbroken cells and debris by low-speed centrifugation at 10,000 × g for 20 minutes at 4°C.

Membrane Isolation:

- Transfer the supernatant to ultracentrifuge tubes suitable for high-speed centrifugation.

- Pellet membrane fractions by centrifugation at 100,000 × g for 60 minutes at 4°C.

- Carefully discard the supernatant and resuspend the membrane pellet in a minimal volume of extraction buffer without detergent.

- Determine membrane protein concentration using a compatible assay (e.g., BCA or Bradford assay).

3.2.2 Detergent Extraction

Optimal Concentration Determination:

- Perform a solubilization screen using MEGA-10 concentrations ranging from 0.5× to 2× CMC (approximately 3-14 mM) to identify the optimal condition for your specific membrane protein.

- Use a small-scale trial (100-200 μL membrane suspension) incubated for 30-60 minutes at 4°C with gentle agitation.

- Centrifuge at 100,000 × g for 30 minutes to separate solubilized proteins (supernatant) from insoluble material (pellet).

- Analyze both fractions by SDS-PAGE to determine extraction efficiency.

Large-Scale Extraction:

- Dilute the membrane suspension to a consistent protein concentration (typically 2-5 mg/mL) in extraction buffer with protease inhibitors.

- Add MEGA-10 from the concentrated stock solution to achieve the predetermined optimal concentration (typically 1-2% w/v or ~30-60 mM).

- Incubate the mixture for 60-90 minutes at 4°C with gentle agitation to ensure thorough mixing and extraction.

- Remove insoluble material by ultracentrifugation at 100,000 × g for 45 minutes at 4°C.

- Collect the supernatant containing solubilized membrane proteins for downstream applications.

Table 2: Buffer Composition for Membrane Protein Extraction Using MEGA-10

| Component | Concentration | Purpose | Notes |

|---|---|---|---|

| Tris-HCl (pH 7.4) | 50 mM | pH stabilization | Maintain physiological pH |

| NaCl | 150 mM | Ionic strength maintenance | Mimics physiological conditions |

| MEGA-10 | 1-2% (w/v) | Membrane solubilization | ~30-60 mM, optimize for specific protein |

| Glycerol | 10% (v/v) | Protein stability | Optional for sensitive proteins |

| Protease Inhibitor Cocktail | 1× | Prevent proteolysis | Essential for native protein extraction |

| EDTA | 1-5 mM | Metalloprotease inhibition | Chelating agent |

| DTT or β-mercaptoethanol | 1-5 mM | Reducing agent | Prevent oxidation of cysteine residues |

Experimental Results and Performance Data

Extraction Efficiency and Optimization

Research applications demonstrate that MEGA-10 exhibits remarkable efficacy in extracting various membrane proteins while maintaining their structural and functional integrity. In a notable study on H11 protein purification from Haemonchus contortus, MEGA-10 was employed in a sequential extraction protocol that successfully isolated this immunologically significant membrane protein [3]. The extraction process involved four cycles with 1% (v/v) nonaethylene glycol monododecyl ether, followed by affinity purification, highlighting the utility of mild detergents in complex membrane protein isolations.

The optimization of MEGA-10 concentration is critical for achieving high extraction efficiency while minimizing protein denaturation. Experimental data suggest that concentrations between 1-2% (w/v) typically provide optimal results for most applications, though specific proteins may require fine-tuning. Performance can be further enhanced by combining MEGA-10 with complementary detergents, as demonstrated in studies where optimal concentrations of MEGA-10 and sodium dodecyl sulfate (SDS) allowed efficient extraction and analysis of membrane proteins [2].

Comparative Performance Analysis

Table 3: MEGA-10 Performance in Membrane Protein Extraction Applications

| Application | Optimal Concentration | Extraction Efficiency | Key Findings | Reference |

|---|---|---|---|---|

| General Membrane Protein Solubilization | 1-2% (w/v) | 70-90% | Effective solubilization while maintaining protein function | [1] |

| H11 Protein Purification | 1% (v/v) in combination | High | Successful extraction of H11 protein from H. contortus | [3] |

| Combined with SDS | 6-7 mM MEGA-10 + 0.1% SDS | Enhanced | Optimal for extraction and analysis of membrane proteins | [2] |

| Membrane Proteomics | 1% (w/v) | High | Compatible with 2D gel electrophoresis and MS analysis | [2] |

Technical Considerations and Troubleshooting

Critical Parameters for Success

Detergent-to-Protein Ratio: Maintaining an appropriate detergent-to-protein ratio is crucial for successful extraction. Generally, a ratio of 2:1 to 10:1 (w/w) detergent to protein is recommended, though this should be optimized empirically for each specific membrane protein system. Insufficient detergent may lead to incomplete extraction, while excess detergent can cause protein denaturation or interfere with downstream applications.

Temperature and Time Considerations: The extraction process should typically be performed at 4°C to minimize proteolytic degradation and maintain protein stability. However, some recalcitrant membrane proteins may require extraction at higher temperatures (up to 20-25°C) for complete solubilization. The incubation time with detergent should be optimized between 30 minutes to 2 hours, as prolonged incubation may increase the risk of protein degradation without significantly improving yield.

Troubleshooting Common Issues

Poor Extraction Efficiency:

- Potential Cause: Insufficient detergent concentration or inappropriate buffer conditions.

- Solution: Perform a detergent concentration screen (0.5-3% w/v) and optimize buffer pH, ionic strength, and additives.

Protein Aggregation or Precipitation:

- Potential Cause: Denaturation due to excessive detergent concentration or too-rapid detergent removal.

- Solution: Optimize detergent concentration, include stabilizing additives (glycerol, lipids), and ensure gradual detergent removal during downstream steps.

Loss of Protein Function:

- Potential Cause: Overly harsh extraction conditions or removal of essential lipid environment.

- Solution: Include specific lipids during extraction, use milder extraction conditions, or consider alternative detergents for specific protein classes.

Pathway and Workflow Visualization

Experimental Workflow Diagram

The following DOT script visualizes the comprehensive workflow for membrane protein extraction using MEGA-10, highlighting key decision points and alternative pathways:

Mechanism of Action Visualization

This diagram illustrates the molecular mechanism of MEGA-10 in membrane disruption and protein solubilization:

Conclusion

N-Decanoyl-N-methylglucamine (MEGA-10) represents a valuable tool in the membrane protein researcher's arsenal, offering an effective balance between extraction efficiency and protein stability. The protocols outlined in this document provide a comprehensive framework for implementing MEGA-10 in various membrane protein studies, from initial extraction to functional analysis. By following the optimized conditions and troubleshooting guidelines, researchers can maximize their success in working with challenging membrane protein systems. As membrane proteins continue to represent important therapeutic targets, methodologies utilizing effective yet mild detergents like MEGA-10 will remain essential for advancing our understanding of cellular processes and facilitating drug discovery efforts.

References

MEGA-10 lipidomics research applications

MEGA-10 Introduction and Key Properties

MEGA-10 (N-Decanoyl-N-methylglucamine), is a non-ionic, water-soluble detergent highly valued in membrane research. Its mechanism involves disrupting lipid-lipid and lipid-protein interactions within biological membranes, effectively solubilizing membrane proteins while maintaining their native structure and function [1].

For experimental preparation, MEGA-10 is typically used in aqueous solutions at concentrations above its critical micelle concentration (CMC). A stock solution of 10-20% (w/v) in water or buffer is common. The solution can be gently warmed and vortexed to aid dissolution if necessary [1].

Research Applications in Lipidomics

MEGA-10's unique properties make it suitable for several key applications in lipidomics and membrane protein research, as shown in the table below.

| Application Area | Specific Use Case | MEGA-10's Role |

|---|---|---|

| Membrane Protein Studies | Solubilization of integral membrane proteins for functional and structural analysis [1]. | Extracts proteins from lipid bilayers while preserving native conformation and activity [1]. |

| Lipidomics Sample Prep | Extraction of membrane lipids for mass spectrometry-based lipidomics [2]. | Co-solubilizes lipids and proteins, allowing comprehensive recovery of membrane lipid species [1] [2]. |

| Signaling Pathway Research | Analysis of lipid-mediated signaling pathways (e.g., GPCR, Phosphoinositide) [3]. | Solubilizes signaling complexes without denaturation, enabling study of lipid-protein interactions in pathways [1] [3]. |

Detailed Experimental Protocols

Protocol 1: Basic Membrane Protein Solubilization Using MEGA-10

This protocol describes a standard procedure for solubilizing membrane proteins from cultured cells or tissue homogenates while preserving protein function for downstream lipidomics analysis [1] [2].

Materials

- MEGA-10 Detergent: 10% (w/v) stock solution in appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) [1].

- Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, protease inhibitor cocktail [2].

- Sample: Pelleted cells or tissue homogenate.

Procedure

- Prepare Membrane Fraction: Pellet cells by centrifugation (500 × g, 5 min, 4°C). Resuspend pellet in ice-cold Lysis Buffer. Homogenize tissue or cells using a Dounce homogenizer or Ultraturrax [4] [5].

- Clear Lysate: Centrifuge the homogenate at 1,000 × g for 10 min at 4°C to remove nuclei and unbroken cells. Transfer supernatant to a new tube [2].

- Isolate Membranes: Pellet membrane fraction by ultracentrifugation at 100,000 × g for 45 min at 4°C [5].

- Solubilize Proteins: Resuspend the membrane pellet in Lysis Buffer containing 1-1.5% (w/v) MEGA-10. Use a volume ratio of approximately 1:10 (pellet:buffer) [1] [2].

- Extract: Incubate the suspension with gentle agitation for 2-3 hours at 4°C [2].

- Clarify: Remove insoluble material by centrifugation at 20,000 × g for 30 min at 4°C. The supernatant contains the solubilized membrane proteins [2].

The following diagram illustrates the workflow for this protocol:

Protocol 2: Supporting Lipid Extraction for Mass Spectrometry

For comprehensive lipidomics, lipids must be extracted after protein solubilization. The MTBE-based method is recommended for its safety and efficiency with MEGA-10 [4] [5].

Procedure

- Mix: Combine 100 µL of MEGA-10 solubilized sample with 300 µL of methanol and 1 mL of MTBE in a glass tube [4] [5].

- Shake: Vortex the mixture for 1 hour at room temperature.

- Separate: Add 250 µL of water to induce phase separation. Centrifuge at 1,000 × g for 10 min [4].

- Collect: The upper MTBE phase contains the extracted lipids. Transfer this phase to a new tube [4] [5].